molecular formula C14H18N4O2 B5562037 N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B5562037
M. Wt: 274.32 g/mol
InChI Key: HWMLVDDPYXCXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound offered for research purposes. It belongs to the 1,3,5-triazine class of nitrogen-containing heterocycles, a scaffold of high significance in medicinal chemistry due to its presence in numerous bioactive molecules . Researchers are particularly interested in 1,3,5-triazine derivatives for their potential as enzyme inhibitors. Specifically, analogs featuring the 4,6-dimethoxy-1,3,5-triazin-2-yl group have been investigated as key structural components in the development of selective inhibitors for monoamine oxidase A (MAO-A) . MAO-A is a crucial enzyme in the brain responsible for the metabolism of neurotransmitters like serotonin, making it a prime target for neuropharmacological research . The design of such inhibitors often incorporates electron-rich aromatic systems, similar to the isopropylphenyl group in this compound, to enhance interaction with the enzyme's active site . Consequently, this reagent provides a valuable building block for synthetic chemists and pharmacologists exploring novel ligands for central nervous system targets and other biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMLVDDPYXCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its stability and reactivity. The presence of methoxy groups enhances its solubility and biological activity. The molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of 256.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylphenyl amine with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The process can be optimized for yield and purity by adjusting reaction times and temperatures.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from triazine have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies suggest that this compound may possess moderate antibacterial properties.
  • Antifungal Activity : Similar compounds have been evaluated for antifungal properties against strains like Candida albicans. The structure suggests potential efficacy against fungal infections.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes:

  • Acetylcholinesterase Inhibition : Some derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is essential for neurotransmission. This property could make it a candidate for treating neurodegenerative diseases.
CompoundIC50 (µM)Target Enzyme
This compoundTBDAChE
Reference Compound (Galantamine)1.8AChE

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines indicate that compounds with similar structures can induce apoptosis in cancer cells. Preliminary data suggest that this compound may also exhibit cytotoxic effects on specific cancer cell lines.

Case Studies

  • Triazine Derivatives in Cancer Research : A study evaluated several triazine derivatives for their anticancer properties. The results indicated that modifications to the triazine ring significantly influenced cytotoxicity against human cancer cell lines.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted the potential of triazine-based compounds in modulating enzyme activity related to Alzheimer's disease. This compound was included in a panel of compounds tested for AChE inhibition.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
The compound has been identified as having potential antitumor properties. Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that modifications to the triazine structure can enhance its efficacy against specific cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting a promising avenue for anticancer drug development .

Monoamine Oxidase Inhibition
N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has also been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Preliminary biological evaluations revealed that some synthesized derivatives displayed comparable MAO-A inhibition activity to known inhibitors . This suggests potential applications in treating mood disorders and neurodegenerative conditions.

Antimicrobial Properties
The triazine core is known for its antimicrobial activity. The compound's structural features enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Comparative studies with similar compounds have shown that modifications can lead to increased potency against a range of bacteria and fungi .

Biochemical Applications

Peptide Synthesis
The compound has been explored as a coupling reagent in peptide synthesis. Although initial studies indicated limitations in activating carboxyl groups for peptide bond formation, subsequent research has focused on optimizing reaction conditions to improve yields and efficiency . The development of new triazine derivatives has shown promise in facilitating peptide coupling reactions more effectively than traditional methods.

Computational Studies
Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These computational methods provide insights into the binding affinities and modes of action of the compound, guiding further experimental investigations .

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing triazine units exhibit improved performance in applications ranging from coatings to composite materials .

Comparative Analysis of Related Compounds

Compound Name Structure Features Notable Activities
2-Amino-4-(4-isopropylphenyl)-6-methylpyrimidinePyrimidine core with isopropyl substitutionAntiviral activity
4-Methoxy-[1,3,5]triazin-2-aminoTriazine core with methoxy and amino groupsAnticancer properties
6-Methyl-[1,3,5]triazin-2-aminoMethylated triazine structureAntimicrobial effects

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound derivatives against A549 lung cancer cells demonstrated significant cytotoxic effects at micromolar concentrations. The results indicated that specific substitutions on the triazine ring could enhance selectivity and reduce toxicity towards normal cells .

Case Study 2: MAO Inhibition

In a comparative analysis involving several synthesized triazine derivatives, it was found that certain modifications led to enhanced MAO-A inhibition compared to standard inhibitors like clorgyline. This finding highlights the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituents (Positions 2, 4, 6) Key Features
N-(4-tert-Butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine 2: 4-tert-butylphenyl; 4,6: methoxy Bulkier tert-butyl group enhances hydrophobicity vs. isopropyl in target compound.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine 2: methyl; 4: methoxy; 6: methyl Smaller alkyl groups (methyl) reduce steric hindrance; lacks aromatic amine.
N-(Furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (21) 2: furan-2-ylmethyl; 4,6: methoxy Heterocyclic furan substituent introduces π-conjugation; lower synthetic yield (23%).
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 2: vinyl-4-methoxyaniline; 4,6: methoxy Extended conjugation via vinyl group; demonstrated antifungal activity.
N,N’-Diethyl-N''-isopropyl-[1,3,5]triazine-2,4,6-triamine 2: ethyl; 4: ethyl; 6: isopropyl Triamine substitution; potential for hydrogen bonding.

Key Observations :

  • Steric and Electronic Effects : The 4-isopropylphenyl group in the target compound provides moderate steric bulk compared to tert-butyl (in ) or smaller methyl groups (in ). This influences solubility and interaction with biological targets.
  • Aromatic vs.

Key Observations :

  • Microwave (MW) Synthesis : Yields for furan-containing analogues (e.g., 21 ) are lower (7–23%) compared to optimized diamide 20 (37% ), highlighting the sensitivity of substituents to reaction conditions.
  • Amine Reactivity : The target compound’s isopropylphenylamine group may require tailored coupling agents (e.g., DMT-MM ) for efficient synthesis, similar to methods in .

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